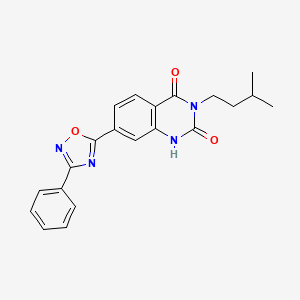![molecular formula C15H14N6O3S B2400394 4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamid CAS No. 877639-57-1](/img/structure/B2400394.png)
4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzamide is a complex organic compound featuring a triazolopyrimidine core
Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
Die Struktur der Verbindung deutet auf potenzielle Antituberkulose-Eigenschaften hin. Forscher haben Derivate mit ähnlichen heterocyclischen Motiven auf ihre Aktivität gegen Mycobacterium tuberculosis (MTB) und Mycobacterium bovis (BCG) untersucht . Weitere Studien könnten ihre Wirksamkeit gegen diese Krankheitserreger untersuchen.
Protein-Kinase-Inhibition
4,5-Dihydro-1,2,4-triazin-6(1H)-one wurden unter Verwendung von (4+2)-Cyclokondensationsmethoden synthetisiert. Diese Derivate zeigen eine Protein-Kinase-Cθ-inhibitorische Aktivität . Die Untersuchung der spezifischen Kinaseziele und des Wirkmechanismus könnte wertvolle Erkenntnisse liefern.
Serotonin-Rezeptor-Modulation
Hydrazin-basierte Kondensationen haben N-Arylpiperazinylbutyl-Derivate von 4,5-Dihydro-1,2,4-triazin-6(1H)-onen ergeben. Einige dieser Verbindungen wirken als 5-HT7-Serotonin-Rezeptor-Antagonisten . Weitere Charakterisierung und pharmakologisches Profiling sind gerechtfertigt.
Entzündungshemmende und analgetische Wirkungen
Bestimmte Indol-Derivate, die strukturell mit unserer Verbindung verwandt sind, haben entzündungshemmende und analgetische Wirkungen gezeigt . Die Untersuchung, ob unsere Verbindung ähnliche Wirkungen aufweist, könnte vielversprechend sein.
Antibakterielle Eigenschaften
Triazolo[4,3-a]pyrazin-Derivate, die unserer Verbindung ähneln, haben eine antibakterielle Aktivität gezeigt. Das Vorhandensein einer Ethylendiamin-Gruppierung im Kern korreliert mit verstärkten antibakteriellen Wirkungen . Eine weitere Untersuchung ihres Aktivitätsspektrums und möglicher Mechanismen ist unerlässlich.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzamide typically involves multiple steps. One common route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the thioacetyl group and subsequent coupling with benzamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the triazolopyrimidine core.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired
Eigenschaften
IUPAC Name |
4-[[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-8-6-11(22)18-14-19-20-15(21(8)14)25-7-12(23)17-10-4-2-9(3-5-10)13(16)24/h2-6H,7H2,1H3,(H2,16,24)(H,17,23)(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQISUHJGCDWLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)
![N-(3-chloro-4-methoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2400312.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2400315.png)



![methyl 3-(3-chloro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400323.png)
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate](/img/structure/B2400326.png)
![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2400327.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)

